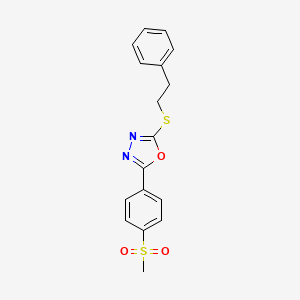

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole typically involves the reaction of 4-(methylsulfonyl)benzohydrazide with phenethyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a polar solvent such as ethanol or methanol and a catalyst like acetic acid to facilitate the cyclization process.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the phenethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Applications De Recherche Scientifique

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is a heterocyclic compound belonging to the oxadiazole family, featuring a five-membered ring with two nitrogen atoms and one oxygen atom. It is composed of a methylsulfonyl group attached to a phenyl ring at the 4-position and a phenethylthio group at the 5-position. The oxadiazole ring is known for its stability and versatility in chemical reactions.

Synthesis

The synthesis of this compound typically involves the reaction of 4-(methylsulfonyl)benzohydrazide with phenethyl isothiocyanate under reflux conditions. The reaction proceeds through the formation of a thiosemicarbazide intermediate, which cyclizes to form the oxadiazole ring. Polar solvents like ethanol or methanol and a catalyst such as acetic acid are often used to facilitate the cyclization process.

Potential Applications

The unique structure of this compound lends itself to various applications:

- Biological Activities Oxadiazole derivatives have been studied for various biological activities, including antibacterial, antifungal, and anticonvulsant properties. Modifications at different positions on the oxadiazole ring can enhance biological activities. For instance, the introduction of methylsulfonyl groups was linked to increased solubility and improved interaction with target sites.

- Drug Design and Development The compound's uniqueness lies in its dual functional groups—methylsulfonyl and phenethylthio—providing enhanced biological activity compared to simpler oxadiazoles. This combination may offer synergistic effects that could be exploited in drug design and development.

- Interaction Studies Interaction studies often focus on its binding affinity with biological targets. Techniques such as enzyme kinetics, surface plasmon resonance, and molecular docking may be employed.

Mechanism of Action

The mechanism by which this compound exerts its effects is not fully understood. It is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

The unique combination of methylsulfonyl and phenethylthio groups in this compound contributes to its distinct biological profile compared to other oxadiazoles.

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(4-Methylsulfonyl)phenyl-1,3,4-oxadiazole | Lacks phenethylthio | Lower reactivity |

| 5-(Phenethylthio)-1,3,4-oxadiazole | Lacks methylsulfonyl | Reduced stability |

| General Oxadiazoles | Varied substituents | Diverse biological activities |

Mécanisme D'action

The mechanism by which 2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and phenyl groups. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(4-(Methylsulfonyl)phenyl)-1,3,4-oxadiazole: Lacks the phenethylthio group, which may affect its reactivity and biological activity.

5-(Phenethylthio)-1,3,4-oxadiazole: Lacks the methylsulfonylphenyl group, which may influence its solubility and stability.

Uniqueness

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is unique due to the presence of both the methylsulfonylphenyl and phenethylthio groups

Activité Biologique

2-(4-(Methylsulfonyl)phenyl)-5-(phenethylthio)-1,3,4-oxadiazole is a heterocyclic compound that has attracted attention due to its unique chemical structure and potential biological activities. This compound features an oxadiazole ring, which is known for its stability and versatility in chemical reactions. The compound's synthesis typically involves the reaction of 4-(methylsulfonyl)benzohydrazide with phenethyl isothiocyanate, leading to various biological applications.

Structural Formula

- IUPAC Name: 2-(4-methylsulfonylphenyl)-5-(phenethylthio)-1,3,4-oxadiazole

- Molecular Formula: C17H16N2O3S2

- CAS Number: 923178-90-9

Physical Properties

The compound exhibits properties typical of oxadiazoles, including:

- Melting Point: Not extensively documented but generally falls within the range of similar compounds.

- Solubility: Soluble in polar solvents like ethanol and methanol.

The biological activity of this compound is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and phenyl groups likely facilitate these interactions, leading to various biological effects.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance, in a screening of various oxadiazole derivatives:

- Compound E exhibited antibacterial activity against Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MICs) for selected compounds were reported as follows:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| E | E. coli | 8 |

| F | Staphylococcus aureus | 4 |

| G | Candida albicans | 32 |

These results indicate that the presence of specific substituents on the oxadiazole ring can enhance antimicrobial activity.

Antifungal Activity

The compound has also shown potential antifungal properties. Research indicates that certain oxadiazole derivatives are effective against fungal strains such as Candida albicans, with varying degrees of efficacy based on structural modifications.

Anti-inflammatory and Analgesic Activities

Some studies suggest that oxadiazole derivatives may exhibit anti-inflammatory effects comparable to established anti-inflammatory drugs. For example:

- Compounds with specific substitutions were found to inhibit cyclooxygenase (COX) enzymes, which are critical in inflammation pathways.

Study 1: Synthesis and Biological Evaluation

A study published in PubMed explored the synthesis of new 1,3,4-oxadiazole derivatives and their biological evaluation. The synthesized compounds were characterized using NMR and mass spectrometry. Antimicrobial tests revealed that certain derivatives showed significant antibacterial activity against E. coli and antifungal activity against C. albicans .

Study 2: Structure-Activity Relationship (SAR)

Research focusing on the structure-activity relationship of oxadiazoles highlighted how modifications at different positions on the oxadiazole ring can enhance biological activities. For instance, the introduction of methylsulfonyl groups was linked to increased solubility and improved interaction with target sites .

Comparisons with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 2-(4-Methylsulfonyl)phenyl-1,3,4-oxadiazole | Lacks phenethylthio | Lower reactivity |

| 5-(Phenethylthio)-1,3,4-oxadiazole | Lacks methylsulfonyl | Reduced stability |

| General Oxadiazoles | Varied substituents | Diverse biological activities |

The unique combination of methylsulfonyl and phenethylthio groups in this compound contributes to its distinct biological profile compared to other oxadiazoles.

Propriétés

IUPAC Name |

2-(4-methylsulfonylphenyl)-5-(2-phenylethylsulfanyl)-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S2/c1-24(20,21)15-9-7-14(8-10-15)16-18-19-17(22-16)23-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRFFGCIPPJJAQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)SCCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.